![molecular formula C14H20N2O2S B6508779 N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide CAS No. 16795-60-1](/img/structure/B6508779.png)

N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide

Descripción general

Descripción

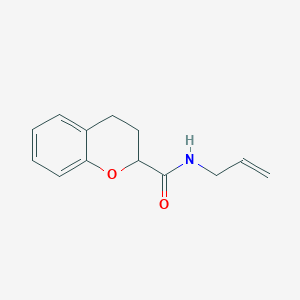

“N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide” is a chemical compound that contains a benzenesulfonamide group, which is a common moiety in many pharmaceutical drugs due to its bioactive properties . The compound also contains a diethylamino group and a but-2-yn-1-yl group .

Molecular Structure Analysis

The molecular structure of “N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide” would be characterized by the presence of a benzenesulfonamide core, with a but-2-yn-1-yl group and a diethylamino group attached . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The benzenesulfonamide group in “N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide” could potentially undergo a variety of reactions. For example, the sulfonamide group could be hydrolyzed under acidic or basic conditions to yield the corresponding amine and a sulfonyl acid . The alkyne group could potentially undergo addition reactions, such as hydration or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide” would depend on its exact structure. For example, the presence of the polar sulfonamide group could increase its solubility in water, while the presence of the nonpolar benzene ring and diethylamino group could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

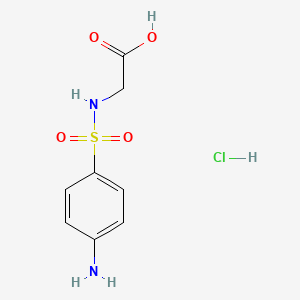

- Compounds 4b–c, 4e, and 4g–h exhibited significant inhibitory effects against both cancer cell lines, with high selectivity against breast cancer cells. Notably, three sulfonamide derivatives (4e, 4g, and 4h) showed excellent enzyme inhibition against CA IX, making them potential antiproliferative agents .

- Compound 4e demonstrated the ability to induce apoptosis in MDA-MB-231 breast cancer cells. It significantly increased the annexin V-FITC percentage by 22-fold compared to the control group .

- The same derivatives (4e, 4g, and 4h) exhibited remarkable selectivity for CA IX over CA II. Their IC50 values against CA IX ranged from 10.93 to 25.06 nM, while against CA II, they ranged from 1.55 to 3.92 μM .

- Researchers have synthesized novel sulfonamide compounds, including this one, using 4-nitrobenzenesulphonylchloride and L-tryptophan precursors. The slow evaporation method yielded single crystals of the named compound from a methanolic solution .

- A highly efficient protocol was developed for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs. These analogs may have potential anticancer properties .

Anticancer Activity via Carbonic Anhydrase IX Inhibition

Apoptosis Induction in Breast Cancer Cells

Selective Inhibition of Carbonic Anhydrase IX (CA IX)

Synthesis of Sulfonamide Compounds

Anticancer Evaluation of Benzenesulfonamide Derivatives

Direcciones Futuras

The future directions for research on “N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide” could include studying its potential biological activity, given the known bioactive properties of benzenesulfonamide derivatives . Additionally, further studies could explore its synthesis and the reactions it can undergo .

Mecanismo De Acción

Target of Action

The primary target of Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-, is Carbonic Anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . This enzyme plays a crucial role in regulating pH within tumor cells, which in turn influences cell proliferation and tumor growth .

Mode of Action

This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation within tumor cells, which can lead to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system within tumor cells . This system is crucial for maintaining intracellular pH, and disruptions to this system can lead to a hostile environment that inhibits tumor growth . Additionally, the inhibition of CA IX can interfere with the anaerobic glycolysis pathway , further disrupting the energy production and survival of tumor cells .

Pharmacokinetics

The compound’s ability to selectively inhibit ca ix over other carbonic anhydrases suggests it may have favorable distribution and selectivity properties .

Result of Action

The inhibition of CA IX by this compound leads to significant anti-proliferative effects on tumor cells . In particular, it has been shown to have a significant inhibitory effect against triple-negative breast cancer cell lines . Moreover, certain derivatives of this compound have been shown to induce apoptosis in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can enhance the expression of CA IX, potentially increasing the efficacy of this compound . .

Propiedades

IUPAC Name |

N-[4-(diethylamino)but-2-ynyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-3-16(4-2)13-9-8-12-15-19(17,18)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKCEIPRFUUBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168454 | |

| Record name | Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- | |

CAS RN |

16795-60-1 | |

| Record name | Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016795601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508705.png)

![1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine](/img/structure/B6508709.png)

![6-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6508726.png)

![3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508747.png)

![4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B6508750.png)

![N-(4-butylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6508751.png)

![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6508763.png)

![3-(3-methoxyphenyl)-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6508789.png)

![1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508792.png)

![4-[2-(4-methylphenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B6508796.png)